4-(3-{[(tert-butoxy)carbonyl]amino}cyclopentyl)butanoic acid, Mixture of diastereomers
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Overview
Description
4-(3-{[(tert-butoxy)carbonyl]amino}cyclopentyl)butanoic acid, mixture of diastereomers, is a complex organic compound It features both a cyclopentyl group and a butanoic acid group, which are linked through an amide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-(3-{[(tert-butoxy)carbonyl]amino}cyclopentyl)butanoic acid, mixture of diastereomers, typically involves multi-step organic synthesis. Here is a general outline of the synthetic route:
Formation of the Cyclopentyl Group: Starting with a cyclopentane derivative, suitable functional groups are introduced to facilitate subsequent reactions.
Introduction of the tert-Butoxycarbonyl (Boc) Group: The tert-butoxycarbonyl group is typically introduced using tert-butyl chloroformate in the presence of a base like triethylamine.
Amide Bond Formation: The cyclopentyl intermediate is then reacted with a butanoic acid derivative to form the amide bond. This can be achieved using coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).
Final Deprotection: The Boc group can be removed under acidic conditions to yield the final compound.
Industrial Production Methods
Industrial production might involve similar steps but on a larger scale with optimizations for cost-efficiency and yield. Flow chemistry and automation could be employed to streamline the process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: This compound may undergo oxidation reactions, particularly at the cyclopentyl ring or at the butanoic acid moiety.
Reduction: Reduction of the compound could target the amide bond or the carboxylic acid group.
Substitution: Various nucleophilic substitution reactions can occur at the amide nitrogen or at any halogenated intermediates.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products from these reactions depend on the conditions and reagents used. Oxidation may lead to ketones or alcohols, reduction can yield amines or alcohols, and substitution could introduce new functional groups.
Scientific Research Applications
4-(3-{[(tert-butoxy)carbonyl]amino}cyclopentyl)butanoic acid, mixture of diastereomers, has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The compound exerts its effects through interactions at the molecular level, typically involving:
Molecular Targets: It may target specific enzymes or receptors, modifying their activity.
Pathways Involved: The compound can influence biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Other Similar Compounds
4-(3-{[(tert-butoxy)carbonyl]amino}cyclopentyl)butanoic acid, mixture of diastereomers, stands out due to its specific structural features:
Unique Structural Features: The presence of both a cyclopentyl and a butanoic acid group linked through an amide bond.
Functionality: Offers diverse functionalization possibilities due to multiple reactive sites.
List of Similar Compounds
4-(3-{[(tert-butoxy)carbonyl]amino}cyclopentyl)butanoic acid, single diastereomer
4-(3-{[(tert-butoxy)carbonyl]amino}cyclopentyl)pentanoic acid
3-(1-{[(tert-butoxy)carbonyl]amino}cyclopentyl)propanoic acid
These similar compounds share structural elements but differ in specific substituents or chain lengths, resulting in varied properties and applications.
Properties
CAS No. |
2296957-33-8 |
---|---|
Molecular Formula |
C14H25NO4 |
Molecular Weight |
271.4 |
Purity |
95 |
Origin of Product |
United States |
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